molecular formula C20H22N4O2 B2852223 2-(2-{[acetyl(methyl)amino]methyl}-1H-benzimidazol-1-yl)-N-methyl-N-phenylacetamide CAS No. 915887-81-9

2-(2-{[acetyl(methyl)amino]methyl}-1H-benzimidazol-1-yl)-N-methyl-N-phenylacetamide

Cat. No. B2852223
CAS RN: 915887-81-9
M. Wt: 350.422
InChI Key: HPHWUCMZRFUDMP-UHFFFAOYSA-N
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Description

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and therapeutic drugs due to its broad range of biological activities .


Synthesis Analysis

Benzimidazoles can be synthesized using several methods. One common method is the reaction of o-phenylenediamine with carboxylic acids, known as the Phillips–Ladenburg method . Another method involves the reaction of o-phenylenediamines with aldehydes or ketones, known as the Weidenhagen method .


Molecular Structure Analysis

Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Benzimidazoles are known to exhibit a broad range of chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo electrophilic substitution, due to the electron-rich nature of the imidazole ring .


Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Research by Troxler and Weber (1974) delved into the synthesis of Pyrimido[1,2‐a]benzimidazoles by reacting 2-aminobenzimidazole with dimethyl acetylenedicarboxylate, leading to the formation of methyl 1, 2-dihydro-2-oxo-pyrimido[1, 2-a]benzimidazole-4-carboxylate. This study highlights the chemical transformations and potential applications of benzimidazole derivatives in synthesizing complex heterocyclic compounds (Troxler & Weber, 1974).

Antimicrobial and Cytotoxic Activities

  • Noolvi et al. (2014) synthesized a series of 1-methyl-N-((substituted-phenylmethylidene)-1H-benzimidazol-2-amines and evaluated their antimicrobial and cytotoxic activities. This research signifies the potential of benzimidazole derivatives in developing novel therapeutic agents with antimicrobial properties (Noolvi et al., 2014).

  • Ozden et al. (2005) investigated benzimidazole-5-carboxylic acid alkyl ester derivatives for their antibacterial and antifungal activities, revealing that aromatic amides and amidines among these derivatives exhibit potent antibacterial activities, indicating their potential in antimicrobial drug development (Ozden et al., 2005).

Antitumor and Genotoxic Properties

  • Benvenuti et al. (1997) synthesized 1H-benzoimidazol-2-ylamine derivatives and evaluated them for antimicrobial and genotoxic activities, providing insight into the therapeutic potential of benzimidazole derivatives in oncology and genotoxicity studies (Benvenuti et al., 1997).

Molecular Design and Drug Discovery

  • Shibuya et al. (2018) discovered a clinical candidate, K-604, which is an aqueous-soluble potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1, showcasing the importance of benzimidazole derivatives in the molecular design of new drugs (Shibuya et al., 2018).

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary widely depending on their chemical structure and the target they interact with. Many benzimidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

Benzimidazole and its derivatives continue to be an area of interest in medicinal chemistry due to their wide range of biological activities. Future research may focus on the development of new benzimidazole derivatives with improved potency and selectivity for their targets .

properties

IUPAC Name

2-[2-[[acetyl(methyl)amino]methyl]benzimidazol-1-yl]-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-15(25)22(2)13-19-21-17-11-7-8-12-18(17)24(19)14-20(26)23(3)16-9-5-4-6-10-16/h4-12H,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHWUCMZRFUDMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CC1=NC2=CC=CC=C2N1CC(=O)N(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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